An In-depth Technical Guide to 4-(Hydroxymethyl)benzeneboronic Acid (CAS: 59016-93-2)
An In-depth Technical Guide to 4-(Hydroxymethyl)benzeneboronic Acid (CAS: 59016-93-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)benzeneboronic acid, with the Chemical Abstracts Service (CAS) number 59016-93-2, is a bifunctional organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring both a boronic acid moiety and a hydroxymethyl group on a phenyl ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
4-(Hydroxymethyl)benzeneboronic acid is typically a white to off-white crystalline solid. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 59016-93-2 | [1] |
| Molecular Formula | C₇H₉BO₃ | [1] |
| Molecular Weight | 151.96 g/mol | [2] |
| Melting Point | 251-256 °C | [1] |
| Boiling Point | 362.021 °C at 760 mmHg | [1] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Solubility | Soluble in water (25 g/L) and polar organic solvents. | [1][3] |
| pKa | 8.53 ± 0.10 (Predicted) | [1] |
| InChI Key | PZRPBPMLSSNFOM-UHFFFAOYSA-N | [4] |
| SMILES | OCc1ccc(cc1)B(O)O | [4] |
Synthesis
A common and well-documented method for the synthesis of 4-(hydroxymethyl)phenylboronic acid involves the reduction of 4-formylphenylboronic acid.
Experimental Protocol: Synthesis via Reduction of 4-Formylphenylboronic Acid
This protocol is based on a procedure described in the chemical literature.
Materials:
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4-Formylphenylboronic acid
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Sodium borohydride (B1222165) (NaBH₄)
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Methanol (B129727) (MeOH)
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Water (H₂O)
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5% Aqueous acetic acid
Procedure:
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A solution of 4-formylphenylboronic acid (1.5 g, 11 mmol) in methanol (40 mL) is prepared in a round-bottom flask.
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The solution is cooled to 0 °C in an ice bath.
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Sodium borohydride (0.38 g, 11 mmol) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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The reaction mixture is stirred at 0 °C for 1 hour.
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Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude product.
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The crude product is dissolved in water and cooled to 0-5 °C.
-
The pH of the solution is adjusted to 5 by the slow addition of 5% aqueous acetic acid, which may cause the product to precipitate.
-
The resulting solid is collected by filtration, washed with cold water, and dried to afford 4-(hydroxymethyl)phenylboronic acid.
Applications in Organic Synthesis and Drug Discovery
The dual functionality of 4-(hydroxymethyl)benzeneboronic acid makes it a valuable reagent in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate. 4-(Hydroxymethyl)benzeneboronic acid serves as the organoboron partner, enabling the introduction of a (4-hydroxymethyl)phenyl group into a target molecule. This reaction is a cornerstone in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This generalized protocol illustrates a typical setup for a Suzuki-Miyaura coupling reaction involving 4-(hydroxymethyl)benzeneboronic acid.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
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4-(Hydroxymethyl)benzeneboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
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Water (if using a biphasic system)
Procedure:
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To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), 4-(hydroxymethyl)benzeneboronic acid (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent(s) to the vessel.
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The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours, with reaction progress monitored by a suitable technique (e.g., TLC or LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature.
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The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by a suitable method, such as column chromatography, to yield the desired biaryl product.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Synthesis of Biologically Active Molecules
4-(Hydroxymethyl)benzeneboronic acid is a key intermediate in the synthesis of various compounds with therapeutic potential.
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mTOR Kinase Inhibitors: This boronic acid is used in the synthesis of imidazo[4,5-b]pyrazin-2-ones, which are being investigated as inhibitors of the mammalian target of rapamycin (B549165) (mTOR) kinase.[4][5] The mTOR signaling pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.[6][7]
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HIV Protease Inhibitors: The compound is also a reactant in the synthesis of human immunodeficiency virus (HIV) protease inhibitors.[3][4] These inhibitors are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.
While specific, detailed protocols for the synthesis of these inhibitors using 4-(hydroxymethyl)benzeneboronic acid are often proprietary or found within patent literature, the general synthetic strategies frequently involve an initial Suzuki-Miyaura coupling to construct the core scaffold of the molecule.
The mTOR Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.
Below is a simplified diagram of the mTOR signaling pathway, highlighting key components and their interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Schematic depiction of the mTOR signaling network [pfocr.wikipathways.org]
